![molecular formula C22H19N3O3S B2547151 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863588-76-5](/img/structure/B2547151.png)
2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Mechanism of Action
Target of Action
The compound “2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” contains a thiazolo[5,4-b]pyridine moiety. Compounds with this moiety have been found to exhibit activity against various targets, including kinases and other enzymes .
Mode of Action
The compound may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazolo[5,4-b]pyridine moiety may form a part of the binding site, interacting with key amino acid residues in the target protein .
Biochemical Pathways
Depending on the specific target of the compound, it could potentially affect various biochemical pathways. For instance, if the compound targets a kinase, it could impact signal transduction pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its lipophilicity, size, and charge. The presence of the dimethoxyphenyl and thiazolopyridine moieties could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and the pathway it affects. For instance, if it inhibits a kinase involved in cell proliferation, it could potentially have anti-proliferative effects .
Action Environment
Environmental factors such as pH and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and consequently its ability to interact with its target could be influenced by pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazolo[5,4-b]pyridine core, followed by the introduction of the phenylacetamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo[5,4-b]pyridine can inhibit cell proliferation in breast and prostate cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential for development as anticancer agents .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Acetylcholinesterase Inhibition
Given the structural similarities with known acetylcholinesterase inhibitors, this compound may serve as a lead for developing treatments for neurodegenerative diseases such as Alzheimer's disease. In vitro assays have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Case Studies
- Anticancer Activity
- Antimicrobial Efficacy
- Neuroprotective Effects
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of aromatic and heterocyclic structures, which can confer specific chemical and biological properties not found in simpler compounds
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that belongs to the class of thiazolo[5,4-b]pyridine compounds. These compounds have garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N2O3S, with a molecular weight of 358.43 g/mol. Its structure features a thiazolo[5,4-b]pyridine core linked to a dimethoxyphenyl group via an acetamide linkage.
Biological Activity Overview
Research indicates that compounds with thiazolo[5,4-b]pyridine structures exhibit various biological activities. The following sections summarize key findings related to the biological effects of the compound .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thiazolo[5,4-b]pyridine derivatives. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through mitochondrial pathways. It promotes the release of cytochrome c and activates caspases, leading to programmed cell death .
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were reported as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 6.26 |
MDA-MB-231 | 8.45 |
NCI-H358 | 6.48 |
These values suggest a potent inhibitory effect on tumor cell proliferation .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Animal Models : In vivo studies using models of inflammation demonstrated reduced edema and pain response upon treatment with this compound, indicating its potential for therapeutic use in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo[5,4-b]pyridine derivatives:
- Dimethoxy Substitution : The presence of methoxy groups at positions 3 and 4 on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thiazole Ring Contribution : The thiazole moiety is essential for maintaining biological activity, as it participates in key interactions with target proteins involved in cancer progression and inflammation .
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of the compound against a panel of human cancer cell lines. Results showed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index.
- The study utilized both 2D and 3D culture systems to assess cellular responses, revealing that the compound's activity was significantly higher in 2D assays compared to 3D formats .
-
Case Study on Anti-inflammatory Mechanisms :
- Research involving animal models demonstrated that administration of the compound significantly reduced paw swelling induced by carrageenan, highlighting its potential as an anti-inflammatory agent.
- Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-18-10-5-14(12-19(18)28-2)13-20(26)24-16-8-6-15(7-9-16)21-25-17-4-3-11-23-22(17)29-21/h3-12H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXIFVULPVSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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